Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2031259-41-1
VCID: VC6026249
InChI: InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H
SMILES: COC(=O)C1=CN=C(S1)C2CCCNC2.Cl
Molecular Formula: C10H15ClN2O2S
Molecular Weight: 262.75

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride

CAS No.: 2031259-41-1

Cat. No.: VC6026249

Molecular Formula: C10H15ClN2O2S

Molecular Weight: 262.75

* For research use only. Not for human or veterinary use.

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride - 2031259-41-1

Specification

CAS No. 2031259-41-1
Molecular Formula C10H15ClN2O2S
Molecular Weight 262.75
IUPAC Name methyl 2-piperidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H
Standard InChI Key IAPMOVSZLITUMJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(S1)C2CCCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 2-position with a piperidin-3-yl group and at the 5-position with a methyl carboxylate. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for in vitro bioactivity assays. The stereochemistry of the piperidine ring introduces one undefined stereocenter, as evidenced by the PubChem entry (CID: 126835630) .

2D and 3D Structural Features

The 2D structure, represented by the SMILES notation COC(=O)C1=CN=C(S1)C2CCCNC2.Cl, highlights the spatial arrangement of functional groups. Computational models reveal a planar thiazole ring with the piperidine moiety adopting a chair conformation, minimizing steric strain . The 3D conformation, accessible via PubChem’s interactive viewer, demonstrates intramolecular hydrogen bonding between the protonated piperidine nitrogen and the chloride ion, stabilizing the crystal lattice .

Physicochemical Parameters

Key computed properties include a topological polar surface area (TPSA) of 79.5 Ų, indicative of moderate membrane permeability, and a LogP value (octanol-water partition coefficient) of 1.2, suggesting balanced hydrophilicity and lipophilicity . The compound’s solubility in water is approximately 12 mg/mL at 25°C, while its melting point remains undocumented in public databases .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride typically involves a multi-step sequence:

  • Thiazole Core Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the thiazole ring. For example, 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide reacts with phenacyl bromide under basic conditions to form the thiazole scaffold .

  • Piperidine Substitution: Introducing the piperidin-3-yl group at the thiazole’s 2-position is achieved via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the thiazole ring. Piperidine-3-amine serves as the nucleophile, with reactions often catalyzed by Lewis acids like ZnCl₂.

  • Esterification and Salt Formation: The carboxylate group at the 5-position is introduced via esterification with methanol and thionyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Reactivity and Functionalization

The compound’s reactivity is dominated by two sites:

  • Piperidine Nitrogen: Protonated in the hydrochloride salt, this site participates in hydrogen bonding and acid-base reactions. Deprotonation enables nucleophilic attacks on electrophilic substrates, facilitating derivatization.

  • Thiazole Ring: The electron-deficient C4 and C5 positions undergo electrophilic substitution, while the methyl carboxylate serves as a leaving group in nucleophilic acyl substitution reactions.

CompoundR₁R₂P. mirabilis (mm)S. aureus (mm)
10gH4-CN15.013.0
10j4-ClF15.813.6
10t4-NO₂H14.614.2

Data adapted from ACS Omega (2023) .

Mechanistic Insights

The compound’s antimicrobial action likely involves:

  • Membrane Disruption: Thiazole rings intercalate into lipid bilayers, increasing permeability.

  • Enzyme Inhibition: Piperidine nitrogen coordinates with metalloenzymes, such as bacterial DNA gyrase, impairing replication .

Applications and Future Directions

Pharmaceutical Development

As a research chemical, this compound serves as a precursor in drug discovery, particularly for multidrug-resistant infections. Its modular structure allows for derivatization; for example, replacing the methyl ester with amides could enhance target specificity .

Challenges and Limitations

Current barriers include:

  • Synthetic Complexity: Multi-step synthesis reduces scalability.

  • Unoptimized Pharmacokinetics: Preliminary data suggest rapid hepatic metabolism, necessitating prodrug strategies.

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